(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxy Groups: The next step involves the introduction of methoxy groups at the 5 and 6 positions of the benzo[d]thiazole ring. This can be done via electrophilic aromatic substitution using methanol and a suitable catalyst.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety. This can be achieved by reacting the 2-chlorophenylacrylic acid with the benzo[d]thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and DNA. Its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety is of particular interest.
Medicine
Medically, this compound is being investigated for its potential as an anticancer agent. The presence of the acrylamide group suggests it may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The benzo[d]thiazole moiety can interact with aromatic residues through π-π stacking, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(benzo[d]thiazol-2-yl)acrylamide: Lacks the methoxy groups, which may affect its electronic properties and reactivity.
(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)propionamide: Has a propionamide instead of an acrylamide group, potentially altering its biological activity.
Uniqueness
The presence of both the 2-chlorophenyl and 5,6-dimethoxybenzo[d]thiazol-2-yl groups in (E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-14-9-13-16(10-15(14)24-2)25-18(20-13)21-17(22)8-7-11-5-3-4-6-12(11)19/h3-10H,1-2H3,(H,20,21,22)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAWNJHKDUXRLW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.